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Compound of Interest

Compound Name: ML-184

CAS No.: 794572-10-4

Cat. No.: B1668996

Get Quote

In the landscape of pharmacological research, the designation "ML-184" has been associated

with two distinct small molecules, leading to potential ambiguity. This guide provides a

comprehensive comparison of the publicly available data for both compounds to ensure clarity

and facilitate reproducible research. The first, ML-184, is a selective agonist for the G-protein

coupled receptor 55 (GPR55). The second, LP-184, is a novel anti-cancer agent of the

acylfulvene class. This document will address each molecule in separate sections, detailing

their respective mechanisms of action, experimental data, and relevant protocols.

Section 1: ML-184, a Selective GPR55 Agonist
ML-184 (CID 2440433) is a piperazine-based compound identified as a potent and selective

agonist of GPR55, a receptor implicated in various physiological processes, including neural

function and inflammation.

Quantitative Data Summary
The following table summarizes the key in vitro activity data for ML-184 and compares it with

other known GPR55 agonists.
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Compound Target Assay Type EC50 Selectivity Reference

ML-184 GPR55
β-arrestin

recruitment
250 nM

>100-fold vs

GPR35, CB1,

CB2[1]

[1]

LPI

(Lysophosph

atidylinositol)

GPR55
β-arrestin

recruitment
1.2 µM

Endogenous

Ligand
[1]

O-1602 GPR55 Not Specified
Potent

Agonist
Selective [2]

Abn-CBD

(Abnormal

Cannabidiol)

GPR55 Not Specified 2.5 µM
>30-fold vs

CB1, CB2
[2]

AM251 GPR55
β-arrestin

recruitment
9.6 µM

Also a CB1

antagonist
[1]

Signaling Pathway and Experimental Workflow
ML-184 activates GPR55, which is known to couple to Gq and G12/13 G-proteins. This

activation initiates a signaling cascade that includes the activation of RhoA and phospholipase

C, leading to an increase in intracellular calcium levels.
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Caption: GPR55 signaling cascade initiated by ML-184.

The following diagram illustrates a typical experimental workflow for characterizing GPR55

agonists like ML-184.
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Caption: Workflow for GPR55 agonist characterization.

Experimental Protocols
1. β-Arrestin Recruitment Assay (PathHunter® Assay)

Objective: To measure the recruitment of β-arrestin to GPR55 upon agonist stimulation.

Principle: This assay utilizes enzyme fragment complementation. A GPR55 receptor is

tagged with a ProLink™ (PK) fragment of β-galactosidase, and β-arrestin is tagged with the

Enzyme Acceptor (EA) fragment. Agonist-induced recruitment brings the fragments together,

forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
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Protocol Outline:

Seed PathHunter® cells expressing the tagged GPR55 and β-arrestin in a 384-well plate

and incubate overnight.

Prepare serial dilutions of ML-184 and control compounds.

Add the compounds to the cells and incubate for 90 minutes at 37°C.

Add the detection reagent and incubate for 60 minutes at room temperature.

Measure chemiluminescence using a plate reader.

Calculate EC50 values from the dose-response curves.

2. ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To determine the effect of ML-184 on the phosphorylation of ERK1/2.

Protocol Outline:

Culture cells (e.g., HEK293 expressing GPR55) and starve them of serum for 2-4 hours.

Treat cells with various concentrations of ML-184 for a specified time (e.g., 5-30 minutes).

Lyse the cells and determine protein concentration.

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and incubate with a primary antibody against phospho-ERK1/2.

Wash and incubate with an HRP-conjugated secondary antibody.

Detect the signal using an ECL substrate.

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

3. Intracellular Calcium Mobilization Assay
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Objective: To measure changes in intracellular calcium concentration following GPR55

activation.

Protocol Outline:

Plate cells expressing GPR55 in a black-walled, clear-bottom 96-well plate.

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes

at 37°C.

Wash the cells with assay buffer.

Use a fluorescence plate reader (e.g., FlexStation) to measure baseline fluorescence.

Add ML-184 or control compounds and immediately measure the change in fluorescence

over time.

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

Section 2: LP-184, a Novel Anti-Cancer Agent
LP-184 is a next-generation acylfulvene, a class of DNA alkylating agents. It is a prodrug that is

selectively activated in cancer cells, leading to irreparable DNA damage and cell death,

particularly in tumors with deficiencies in DNA damage repair (DDR) pathways.

Quantitative Data Summary
The following tables summarize the in vitro potency of LP-184 in various cancer cell lines and

compare its efficacy to standard-of-care chemotherapies.

Table 2.1: IC50 Values of LP-184 in Various Cancer Cell Lines
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Cell Line Cancer Type LP-184 IC50 (nM) Reference

Multiple GBM isolates Glioblastoma ~22 - 310 [3]

Multiple NSCLC lines
Non-Small Cell Lung

Cancer
< 500 in 11 of 19 lines [4]

Multiple Prostate

Cancer lines
Prostate Cancer 20 - 350 [5]

Capan-1, CFPAC-1,

Panc1, etc.
Pancreatic Cancer 114 - 182 [6]

HPNE (normal

pancreatic)

Normal Pancreatic

Epithelium
670 [6]

Table 2.2: Comparison of LP-184 Potency with Other Chemotherapeutic Agents

Cancer Type Comparator Agent
Relative Potency of
LP-184

Reference

Prostate Cancer Cisplatin
100 - 2000 times more

potent
[5]

Prostate Cancer Olaparib
100 - 9000 times more

potent
[5]

Prostate Cancer Docetaxel Equipotent [5]

NSCLC Cisplatin, Pemetrexed
Orders of magnitude

more potent
[4]

Table 2.3: Efficacy of LP-184 in Patient-Derived Models
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Model Type Cancer Type Efficacy Highlights Reference

PDX Organoids

(LuCaP 96)

Prostate Cancer

(HRD)

IC50 77 nM (120-fold

more potent than

Olaparib)

[7]

PDX Organoids

(LuCaP 86.2)
Prostate Cancer IC50 645 nM [7]

PDX (HRD)
Triple-Negative Breast

Cancer

Complete, durable

tumor regression in 10

models (including

PARPi-resistant)

[7]

PDX (HRD) Pancreatic Cancer
Nanomolar sensitivity

(IC50 45 - 270 nM)
[6]

Mechanism of Action and Experimental Workflow
LP-184's mechanism is a form of synthetic lethality. It requires the enzyme Prostaglandin

Reductase 1 (PTGR1) for its conversion into a highly reactive DNA alkylating agent. This

activated form creates DNA lesions that are normally repaired by the Nucleotide Excision

Repair (NER) and Homologous Recombination (HR) pathways. In cancer cells where these

pathways are deficient, the DNA damage is irreparable, leading to apoptosis.
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Caption: Mechanism of action of the anti-cancer agent LP-184.

The preclinical evaluation of LP-184 typically follows the workflow outlined below.
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Caption: Preclinical development workflow for LP-184.

Experimental Protocols
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1. Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

Objective: To determine the concentration of LP-184 that inhibits cell growth by 50% (IC50).

Principle: This assay quantifies ATP, an indicator of metabolically active cells. A reagent is

added that lyses the cells and generates a luminescent signal proportional to the amount of

ATP present.

Protocol Outline:

Seed cancer cells in a 96-well opaque-walled plate and allow them to adhere overnight.

Treat the cells with a serial dilution of LP-184 for a specified period (e.g., 72 hours).

Equilibrate the plate to room temperature.

Add CellTiter-Glo® reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence with a plate reader.

Calculate IC50 values by plotting the percentage of viable cells against the log of the drug

concentration.

2. In Vivo Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the anti-tumor efficacy of LP-184 in a model that more closely

recapitulates human tumor biology.

Protocol Outline:

Surgically implant a small fragment of a patient's tumor subcutaneously into

immunocompromised mice (e.g., athymic nude mice).

Allow the tumor to grow to a palpable size (e.g., 100-200 mm³).
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Randomize mice into treatment and control (vehicle) groups.

Administer LP-184 at a predetermined dose and schedule (e.g., intraperitoneal injections

on specific days).

Measure tumor volume with calipers and monitor the body weight of the mice regularly.

Continue treatment for a defined period or until tumors in the control group reach a

predetermined size.

The primary endpoint is typically tumor growth inhibition. Overall survival can also be

assessed.

3. DNA Double-Strand Break (DSB) Analysis (γH2AX Staining)

Objective: To quantify the formation of DSBs in response to LP-184 treatment.

Principle: The phosphorylation of the histone variant H2AX to form γH2AX is one of the

earliest markers of DNA double-strand breaks. This can be detected by

immunofluorescence.

Protocol Outline:

Treat cells with LP-184 for various time points.

Fix the cells with paraformaldehyde and permeabilize with a detergent.

Block non-specific antibody binding.

Incubate with a primary antibody specific for γH2AX.

Wash and incubate with a fluorescently labeled secondary antibody.

Counterstain the nuclei with DAPI.

Image the cells using fluorescence microscopy and quantify the number and intensity of

γH2AX foci per nucleus. An increase in foci indicates an increase in DNA damage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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